

Synthesis of D-Isofloridoside for Research Applications

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Compound of Interest		
Compound Name:	D-Isofloridoside	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Isofloridoside, chemically known as α -D-galactopyranosyl-(1 \rightarrow 1)-D-glycerol, is a naturally occurring glycoside found in various species of red algae.[1] In recent years, **D-Isofloridoside** has garnered significant interest within the scientific community due to its diverse biological activities. For research purposes, a reliable and well-documented synthesis protocol is essential to obtain pure **D-Isofloridoside** for in-vitro and in-vivo studies. These application notes provide detailed protocols for both enzymatic and chemical synthesis routes for **D-Isofloridoside**, along with data on its characterization and biological applications.

D-Isofloridoside has demonstrated notable potential as an antioxidant and an inhibitor of matrix metalloproteinases (MMPs).[2] Furthermore, it exhibits promising anti-angiogenic properties by modulating key signaling pathways, making it a valuable compound for cancer research and drug development.[3] The protocols outlined below are intended to provide researchers with the necessary information to produce **D-Isofloridoside** for investigational use.

Synthesis Protocols

Two primary methods for the synthesis of **D-Isofloridoside** are detailed below: enzymatic synthesis via reverse hydrolysis and chemical synthesis using the Koenigs-Knorr reaction.



Enzymatic Synthesis of D-Isofloridoside

Enzymatic synthesis offers a green and stereospecific approach to producing **D-Isofloridoside**. This method utilizes α -galactosidase to catalyze the reverse hydrolysis reaction between D-galactose and D-glycerol.

Experimental Protocol: Enzymatic Synthesis

- Enzyme Source: A thermostable α -galactosidase is required. An example is the recombinant α -galactosidase from Anoxybacillus vitaminiphilus WMF1 expressed in E. coli.
- Reaction Mixture Preparation:
 - Dissolve D-galactose and D-glycerol in a suitable buffer (e.g., phosphate buffer, pH 7.5).
 - A typical substrate concentration would be in the molar ratio of galactose to glycerol that favors synthesis over hydrolysis.
- Enzymatic Reaction:
 - \circ Add the α -galactosidase to the reaction mixture.
 - \circ Incubate the reaction at the optimal temperature for the enzyme (e.g., 60 °C for α -galactosidase from A. vitaminiphilus).
 - Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Reaction Termination:
 - Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Purification:
 - Centrifuge the reaction mixture to remove the denatured enzyme and any insoluble materials.



- The supernatant can be purified using a combination of activated charcoal and Celite to remove unreacted substrates and colored impurities.[4]
- Further purification can be achieved by column chromatography on silica gel or a specialized resin for carbohydrate separation.

Quantitative Data for Enzymatic Synthesis

Enzyme Source	Optimal pH	Optimal Temp. (°C)	Galactose Conversion (%)	Reference
Anoxybacillus vitaminiphilus WMF1	7.5	60	26.6	[2]
Alicyclobacillus hesperidum	-	-	23	[4]

Chemical Synthesis of D-Isofloridoside

Chemical synthesis, particularly the Koenigs-Knorr reaction, provides a versatile route to **D-Isofloridoside**. This method involves the coupling of a protected galactosyl halide with a protected glycerol derivative, followed by deprotection to yield the final product. Careful selection of protecting groups is crucial for achieving the desired stereochemistry (α -anomer).

Experimental Protocol: Chemical Synthesis (Koenigs-Knorr Reaction)

- Preparation of Protected Galactosyl Donor:
 - Start with D-galactose and protect the hydroxyl groups to prevent unwanted side reactions. Acetyl or benzyl groups are commonly used. To favor the formation of the αglycosidic bond, a non-participating protecting group at the C-2 position (e.g., benzyl ether) is preferred.
 - Convert the protected galactose to a glycosyl halide (e.g., bromide or chloride) at the anomeric carbon. For example, treatment of perbenzylated galactose with HBr in acetic acid can yield the corresponding galactosyl bromide.



Preparation of Protected Glycerol Acceptor:

Use a chiral D-glycerol derivative with protecting groups on two of the three hydroxyl groups, leaving one available for glycosylation. For the synthesis of **D-Isofloridoside** (1-O-substituted glycerol), the hydroxyl at the C-1 position should be free. An example of a suitable protected acceptor is 2,3-O-isopropylidene-D-glycerol.

Koenigs-Knorr Glycosylation:

- Dissolve the protected glycerol acceptor in a dry, aprotic solvent (e.g., dichloromethane or toluene).
- Add a promoter, which is typically a heavy metal salt such as silver(I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃).
- Slowly add the protected galactosyl halide donor to the reaction mixture with stirring, under an inert atmosphere (e.g., argon or nitrogen).
- Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.

Work-up and Purification of Protected D-Isofloridoside:

- Once the reaction is complete, filter the mixture to remove the insoluble silver salts.
- Wash the filtrate with appropriate aqueous solutions to remove any remaining starting materials and byproducts.
- Dry the organic layer and concentrate it under reduced pressure.
- Purify the resulting protected **D-Isofloridoside** by flash column chromatography on silica gel.

Deprotection:

 Remove the protecting groups from the galactose and glycerol moieties. The choice of deprotection method depends on the protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon



catalyst), while acetyl groups are typically removed by base-catalyzed hydrolysis (e.g., sodium methoxide in methanol).

Final Purification:

 Purify the final **D-Isofloridoside** product by column chromatography or recrystallization to obtain a high-purity compound.

Characterization Data for **D-Isofloridoside**

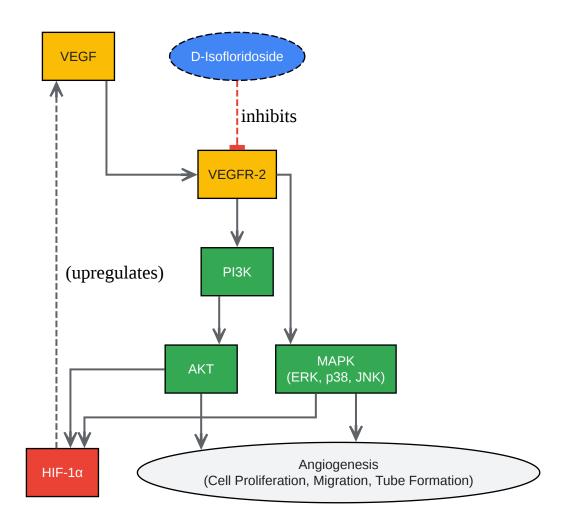
Analysis Method	Expected Results
¹ H NMR	Characteristic signals for the anomeric proton of the α -galactosyl unit and protons of the glycerol backbone.[5]
¹³ C NMR	Distinct signals for all carbon atoms in the molecule, confirming the structure and stereochemistry.[6][7][8]
Mass Spectrometry	A molecular ion peak corresponding to the mass of D-Isofloridoside (C ₉ H ₁₈ O ₈), typically observed as an adduct with Na ⁺ or H ⁺ .[9]
Purity (HPLC)	A single major peak indicating high purity of the synthesized compound.

Biological Activity and Research Applications

D-Isofloridoside has been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3] This anti-angiogenic effect is mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the subsequent downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[3]

Signaling Pathway of D-Isofloridoside in Anti-Angiogenesis



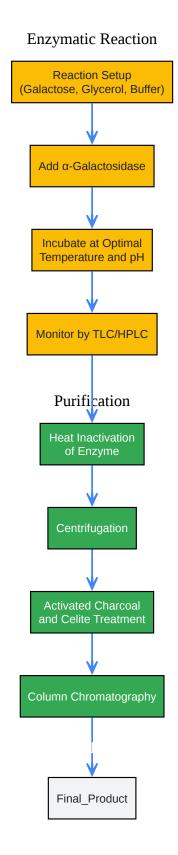


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Caption: **D-Isofloridoside** inhibits angiogenesis by targeting VEGFR-2 signaling.

Experimental Workflows Enzymatic Synthesis Workflow



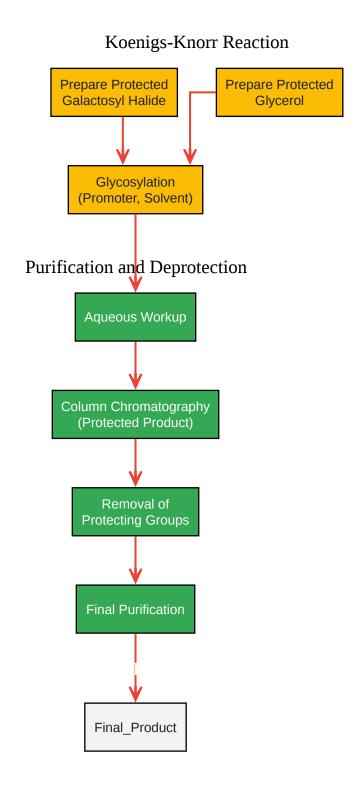


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Caption: Workflow for the enzymatic synthesis of **D-Isofloridoside**.



Chemical Synthesis Workflow



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Caption: Workflow for the chemical synthesis of **D-Isofloridoside**.



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